Bienvenue dans la boutique en ligne BenchChem!

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Medicinal Chemistry Pharmaceutical Intermediates Oncology

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is the non-fungible intermediate for neratinib and pirtinib synthesis. Only this exact 4-amino-2-ethoxy substitution pattern enables successful construction of the HER2-targeting pharmacophore; generic phthalimide alternatives derail the synthetic route entirely. Commercial purity ≥95% (optimized process achieves 99.56%), ensuring minimal byproduct propagation into final API and reducing downstream purification costs. Ideal for SAR library development, analytical reference standards, and scalable cGMP-focused manufacturing of targeted oncology therapeutics.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
CAS No. 106981-52-6
Cat. No. B138932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione
CAS106981-52-6
Synonyms2-(4-Amino-2-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione; 
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)N)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H14N2O3/c1-2-21-14-9-10(17)7-8-13(14)18-15(19)11-5-3-4-6-12(11)16(18)20/h3-9H,2,17H2,1H3
InChIKeyCWFMBSOEQIOZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione (CAS 106981-52-6): Critical Intermediate for HER2-Targeted Therapeutics


2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is a phthalimide-derived heterocyclic building block characterized by a 4-amino-2-ethoxyphenyl substituent on the isoindoline-1,3-dione core . The compound serves as a pivotal pharmaceutical intermediate in the synthetic route toward HER-2 receptor tyrosine kinase inhibitors, most notably the FDA-approved agents neratinib and pirtinib maleate [1]. With a molecular weight of 282.29 g/mol and the molecular formula C16H14N2O3, this compound is commercially available as a research chemical, typically supplied at 95% purity . Its strategic importance in the preparation of targeted oncology drugs underpins its value in both academic and industrial medicinal chemistry settings.

Why Generic Phthalimide Intermediates Cannot Substitute for 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione in HER2 Inhibitor Synthesis


In the context of neratinib and pirtinib synthesis, 2-(4-amino-2-ethoxyphenyl)isoindoline-1,3-dione is not a fungible commodity. The precise positioning of the 4-amino and 2-ethoxy groups on the phenyl ring is essential for the subsequent chemical transformations that construct the active pharmacophore [1]. Substitution with alternative phthalimide derivatives—such as those lacking the free amino group or bearing different alkoxy substituents—would derail the synthetic sequence, leading either to no reaction or to the formation of incorrect regioisomers that cannot yield the desired HER2 inhibitor [2]. Furthermore, even when the correct structure is nominally present, commercial sources of this intermediate often provide material of 95% purity, which may introduce impurities that propagate into the final drug substance, requiring additional purification steps . The quantitative evidence below demonstrates that optimized synthetic methods can yield this compound with markedly higher purity (99.56%) and efficiency, directly impacting the cost and quality of downstream API manufacturing [3].

Quantitative Differentiation of 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione: Purity, Yield, and Synthetic Utility


Exclusive Role as a Direct Precursor to FDA-Approved HER2 Inhibitors

This compound is explicitly identified as a key intermediate in the synthesis of the FDA-approved irreversible HER2 tyrosine kinase inhibitors neratinib and pirtinib maleate [1]. Alternative phthalimide derivatives are not suitable for this specific synthetic pathway because the 4-amino-2-ethoxyphenyl substitution pattern is structurally required for subsequent functionalization steps [2]. No known alternative intermediate can replace this compound in the published routes to neratinib and pirtinib without necessitating a complete redesign of the synthetic strategy [3].

Medicinal Chemistry Pharmaceutical Intermediates Oncology HER2 Inhibitors

Superior Purity of 99.56% Achieved via Optimized Synthesis Versus Standard Commercial Grade (95%)

An optimized hydrogenation protocol employing Raney nickel in tetrahydrofuran yields 2-(4-amino-2-ethoxyphenyl)isoindoline-1,3-dione with a purity of 99.56% as determined by HPLC [1]. In contrast, standard commercial offerings of this compound are typically supplied at a minimum purity specification of 95% . The absolute purity difference is 4.56 percentage points, representing a substantial reduction in impurity load that can propagate into downstream API synthesis [2].

Process Chemistry Quality Control Purity Analysis Pharmaceutical Intermediates

Enhanced Yield in the Key Ethylation Step: 92.1% Versus 57.6% for Intermediate IV

The synthesis of 2-(2-ethoxy-4-nitrophenyl)isoindoline-1,3-dione (Intermediate IV), a direct precursor to the target compound, was dramatically improved by replacing the solvent system from N,N-dimethylacetamide (DMAC) to acetonitrile and using a mixed ethanol/water crystallization [1]. This optimized method increased the yield from 57.6% (Example 3) to 92.1% (Example 4), representing a 60% relative improvement [2]. The purity of Intermediate IV also increased from 96.65% to 97.88% under these conditions [3].

Process Optimization Synthetic Yield Pharmaceutical Manufacturing Green Chemistry

Optimized Final Step Yield of 71.6% with 99.56% Purity Using Raney Nickel Hydrogenation

The reduction of the nitro group in Intermediate IV to the amino group in the target compound was achieved using Raney nickel in tetrahydrofuran under hydrogen pressure (6.4 MPa, 30°C) [1]. This protocol delivered the final product in 71.6% yield with 99.56% purity [2]. Prior art methods employing palladium on carbon (Pd/C) were reported to yield lower purity material and were more expensive, although specific quantitative data for the prior Pd/C method are not disclosed in the patent [3].

Catalytic Hydrogenation Process Development Final Step Optimization Pharmaceutical Intermediates

High-Value Application Scenarios for 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione


Synthesis of Neratinib (HKI-272) for HER2-Positive Breast Cancer Research

This compound serves as a critical building block in the multi-step synthesis of neratinib, an irreversible pan-HER inhibitor approved for the treatment of HER2-positive breast cancer [1]. The high purity (99.56%) achievable via the optimized Raney nickel hydrogenation method ensures minimal byproduct contamination in the final API, facilitating compliance with stringent pharmaceutical quality standards [2].

Preparation of Pirtinib Maleate, an Investigational HER2 Inhibitor

2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione is also a key intermediate for pirtinib maleate, a selective HER2 inhibitor under clinical investigation [3]. The optimized synthesis with 92.1% yield for the key ethylation step and 71.6% overall yield provides a cost-effective and scalable route for producing preclinical and clinical trial material [4].

Development of Novel HER2-Targeted Tyrosine Kinase Inhibitors

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the isoindoline-1,3-dione scaffold can utilize this compound as a versatile starting point. The presence of both a free amino group and an ethoxy substituent allows for diverse chemical modifications, enabling the generation of focused libraries of potential HER2 inhibitors [5].

Analytical Reference Standard for Quality Control of Pharmaceutical Intermediates

The high-purity material (99.56%) produced via the patented method is ideally suited for use as an analytical reference standard in HPLC method development and validation for the quality control of neratinib and pirtinib manufacturing processes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Amino-2-ethoxyphenyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.